6-(2-ethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine
Overview
Description
The compound “6-(2-ethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The ethyl group attached to the piperidine ring suggests that it is a derivative of piperidine .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The piperidine and pyrimidine rings are likely to contribute significantly to the overall structure .
Chemical Reactions Analysis
Piperidine derivatives are known to undergo a variety of chemical reactions. These can include hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “6-(2-ethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine” would undergo would depend on the conditions and reagents present.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, a compound similar to the one you mentioned, “2-(2-ethylpiperidin-1-yl)-ethylamine”, has a molecular weight of 156.27 and a predicted boiling point of 214.1±8.0 °C .
Scientific Research Applications
Anti-Inflammatory Drug Development
This compound shows promise in the development of new anti-inflammatory drugs. By targeting cyclooxygenases (COX), it can potentially offer anti-inflammatory efficacy with minimal adverse effects. The selectivity against COX-2 and favorable drug-likeness make it a candidate for NSAIDs .
Drug Discovery and Design
The compound’s characteristics make it suitable for virtual screening campaigns in drug discovery. Its selectivity and lack of cytotoxicity are beneficial in designing drugs with safe profiles. The compound’s efficacy in relieving inflammation without noticeable side effects is a significant advantage in drug design .
Mechanism of Action
The mechanism of action of a compound depends on its structure and the biological system it interacts with. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and have various mechanisms of action depending on their specific structures and the conditions under which they are used .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(2-ethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-4-11-7-5-6-8-17(11)13-9-12(14-3)15-10(2)16-13/h9,11H,4-8H2,1-3H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQWSACHBMVVKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NC(=NC(=C2)NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-ethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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